2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-ethylacetamide
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Overview
Description
2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-ethylacetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of two bromine atoms on the pyrazole ring and an ethylacetamide group attached to the nitrogen atom of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-ethylacetamide typically involves the bromination of a pyrazole derivative followed by the introduction of the ethylacetamide group. One common method involves the reaction of 3,5-dibromopyrazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-ethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives.
Scientific Research Applications
2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-ethylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atoms on the pyrazole ring can form halogen bonds with target proteins, enhancing the compound’s binding affinity and specificity. Additionally, the ethylacetamide group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine
- 2-(3,5-dibromo-1H-pyrazol-1-yl)acetonitrile
- 2-(3,5-dibromo-1H-pyrazol-1-yl)acetic acid
Uniqueness
2-(3,5-Dibromo-1H-pyrazol-1-yl)-N-ethylacetamide is unique due to the presence of the ethylacetamide group, which imparts distinct chemical and biological properties compared to other similar compounds. This group enhances the compound’s solubility and bioavailability, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
2-(3,5-dibromopyrazol-1-yl)-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Br2N3O/c1-2-10-7(13)4-12-6(9)3-5(8)11-12/h3H,2,4H2,1H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEKJTHRYNWBNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CC(=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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